2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid
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Overview
Description
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C14H12FNO4S It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and methyl group on the benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid typically involves the sulfonation of 4-fluoro-3-methylbenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzoic acid
- 4-Fluorobenzoic acid
- 3-Methylbenzenesulfonamide
Uniqueness
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluoro and methyl group on the benzene ring, along with the sulfonamide and benzoic acid moieties, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYFGLLAORHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202936 |
Source
|
Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-41-8 |
Source
|
Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379254-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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